An In-Depth Technical Guide to the Molecular Structure of Piperidine-4-carbonitrile Hydrochloride
An In-Depth Technical Guide to the Molecular Structure of Piperidine-4-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: Piperidine-4-carbonitrile hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, saturated ring system, combined with the versatile cyano group, makes it a valuable scaffold for the synthesis of a diverse array of pharmacologically active compounds. A thorough understanding of its three-dimensional structure, conformational preferences, and spectroscopic characteristics is fundamental to its effective utilization in drug design and development. This guide provides a comprehensive analysis of the molecular architecture of piperidine-4-carbonitrile hydrochloride, detailing its structural elucidation through modern analytical techniques and outlining its significance as a precursor in pharmaceutical research.
Chemical Identity and Physicochemical Properties
Piperidine-4-carbonitrile hydrochloride is the hydrochloride salt of 4-cyanopiperidine. The protonation of the basic nitrogen atom in the piperidine ring by hydrochloric acid enhances its solubility in aqueous media and stabilizes the compound for storage and handling.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁ClN₂ | [1] |
| Molecular Weight | 146.62 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 24041-22-3 | [2] |
| Synonyms | 4-Cyanopiperidine HCl, 4-Piperidinecarbonitrile hydrochloride | [2][3] |
Note: The properties of the free base, Piperidine-4-carbonitrile (CAS 4395-98-6), include a molecular formula of C₆H₁₀N₂ and a molecular weight of 110.16 g/mol .[3][4][5][6]
The Core Molecular Structure: A Conformational Analysis
The molecular structure of piperidine-4-carbonitrile hydrochloride is defined by the six-membered piperidine ring. Like cyclohexane, this saturated heterocycle predominantly adopts a chair conformation to minimize torsional and steric strain.
Key Structural Features:
-
Piperidine Ring: The presence of the nitrogen heteroatom introduces a slight asymmetry compared to cyclohexane. In the hydrochloride salt, this nitrogen is protonated and bears a positive charge, influencing the electron distribution and conformational energetics of the ring.
-
Chair Conformation: This is the most stable arrangement, with C-H bonds staggered. The ring can undergo a "ring flip," interconverting between two chair conformers.
-
Axial vs. Equatorial Substituents: The cyano group (-C≡N) at the C4 position can occupy one of two orientations:
-
Axial: The C-C bond to the cyano group is parallel to the principal axis of the ring. This orientation can lead to unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6.
-
Equatorial: The C-C bond points away from the ring, in the "equator" of the molecule. This is generally the more sterically favorable and lower-energy conformation for substituents.
-
For piperidine-4-carbonitrile, the equatorial conformation of the cyano group is significantly favored to avoid steric clashes. The conformational behavior of substituted piperidines is a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation.[7][8]
Spectroscopic Characterization: Elucidating the Structure
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of piperidine-4-carbonitrile hydrochloride.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups.
-
C≡N Stretch: The most characteristic feature in the IR spectrum is the sharp, intense absorption band for the nitrile (cyano) group. This typically appears in the range of 2260-2220 cm⁻¹.[11][12]
-
N-H Stretch: As a hydrochloride salt, the protonated secondary amine (R₂NH₂⁺) will exhibit a broad and strong absorption band in the region of 3000-2500 cm⁻¹, often with multiple smaller peaks.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring will be observed just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the piperidine ring. Protons in axial and equatorial positions have different chemical environments and will typically show different chemical shifts and coupling constants. The protons on carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield compared to those at C3 and C5. The proton at C4 will also have a characteristic chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the non-equivalent carbons in the molecule.[13] The carbon of the cyano group (C≡N) typically appears in the range of 115-125 ppm.[14] The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2, C6) being the most deshielded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.[15] For piperidine-4-carbonitrile hydrochloride, electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 111.1. Fragmentation patterns often involve the loss of HCN or cleavage of the piperidine ring.[15][16]
Synthesis and Role in Drug Discovery
Piperidine-4-carbonitrile hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules.[17] Piperidine derivatives are prevalent in numerous classes of pharmaceuticals, including antipsychotics, analgesics, and antihistamines, making this scaffold highly valuable in drug discovery.[17][18]
A common synthetic approach involves the modification of 4-piperidone derivatives.[19][20] The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for confirming the structure of Piperidine-4-carbonitrile hydrochloride, integrating data from multiple analytical techniques.
Sources
- 1. PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE [chemicalbook.com]
- 2. prayoglife.com [prayoglife.com]
- 3. Piperidine-4-carbonitrile | CAS 4395-98-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Piperidine-4-carbonitrile (CAS 4395-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Piperidine-4-carbonitrile 97 4395-98-6 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. massbank.eu [massbank.eu]
- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 4-Piperidone synthesis [organic-chemistry.org]
- 20. apps.dtic.mil [apps.dtic.mil]
